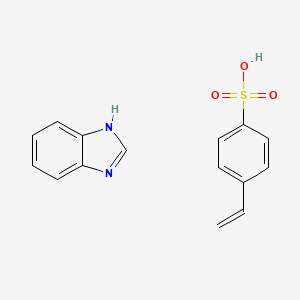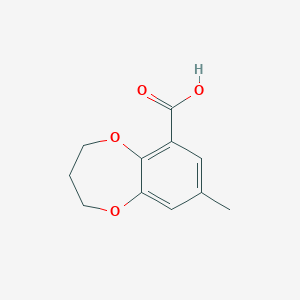![molecular formula C11H13ClN2O5 B12531074 tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate CAS No. 653574-62-0](/img/structure/B12531074.png)
tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate is an organic compound with the molecular formula C11H14ClNO4. This compound is characterized by the presence of a tert-butyl ester group, a chloro-substituted pyridine ring, and a nitro group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate typically involves the reaction of 6-chloro-3-nitropyridine-2-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 6-chloro-3-aminopyridine-2-yl acetate.
Ester hydrolysis: Formation of 6-chloro-3-nitropyridine-2-yl acetic acid.
Aplicaciones Científicas De Investigación
tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of bioactive compounds. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl bromoacetate
Uniqueness
tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the chloro and nitro groups provides versatility in synthetic applications, while the tert-butyl ester group offers stability and ease of handling .
Propiedades
Número CAS |
653574-62-0 |
|---|---|
Fórmula molecular |
C11H13ClN2O5 |
Peso molecular |
288.68 g/mol |
Nombre IUPAC |
tert-butyl 2-(6-chloro-3-nitropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C11H13ClN2O5/c1-11(2,3)19-9(15)6-18-10-7(14(16)17)4-5-8(12)13-10/h4-5H,6H2,1-3H3 |
Clave InChI |
VCUYLIGGRXJOIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine](/img/structure/B12531000.png)
![4-[Di(pyridin-2-yl)amino]benzonitrile](/img/structure/B12531001.png)
![N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12531009.png)






![{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12531064.png)
![(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B12531075.png)

![5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione](/img/structure/B12531086.png)
